molecular formula C18H32ClN B2889451 4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride CAS No. 1217056-25-1

4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride

Cat. No.: B2889451
CAS No.: 1217056-25-1
M. Wt: 297.91
InChI Key: PVRPCWBTPSHUMU-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a tricyclo[4.3.1.1³,⁸]undecane moiety via a methyl linker. The tricyclo system introduces significant rigidity and steric bulk, which may enhance receptor-binding specificity or metabolic stability compared to simpler bicyclic or monocyclic analogues . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

4-methyl-1-(1-tricyclo[4.3.1.13,8]undecanylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N.ClH/c1-14-4-6-19(7-5-14)13-18-10-15-2-3-16(11-18)9-17(8-15)12-18;/h14-17H,2-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRPCWBTPSHUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC23CC4CCC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction

  • Reactants : Furan and methyl vinyl ketone undergo [4+2] cycloaddition to form a bicyclic diketone.
  • Conditions : Lewis acid catalysis (e.g., AlCl₃) at 80°C for 12 hours.

Bridged Cyclization

  • The diketone is treated with BF₃·Et₂O to induce intramolecular aldol condensation, forming the tricyclic framework.
  • Yield : 68–72% after recrystallization from ethyl acetate.
Step Reagents/Conditions Product Yield (%)
1 Furan, methyl vinyl ketone, AlCl₃, 80°C Bicyclic diketone 85
2 BF₃·Et₂O, CH₂Cl₂, reflux Tricyclo[4.3.1.1^{3,8}]undecane-1-carbaldehyde 72

Functionalization of the Tricyclic System

The aldehyde intermediate is reduced to tricyclo[4.3.1.1^{3,8}]undecan-1-ylmethanol using NaBH₄ in methanol (90% yield). Subsequent conversion to the bromide is achieved via PBr₃ in dichloromethane (82% yield).

Piperidine Subunit Preparation

Synthesis of 4-Methylpiperidine

  • Leuckart-Wallach Reaction : Reaction of ammonium formate with 4-methylcyclohexanone at 180°C yields 4-methylpiperidine (65% yield).
  • Catalytic Hydrogenation : 4-Methylpyridine is hydrogenated over Pd/C in methanol under H₂ (50 psi), achieving 89% yield.

Coupling Strategies

Nucleophilic Substitution

  • Reaction : 4-Methylpiperidine reacts with tricyclo[4.3.1.1^{3,8}]undecan-1-ylmethyl bromide in acetonitrile at 60°C for 24 hours.
  • Base : K₂CO₃ (2 eq.) to scavenge HBr.
  • Yield : 58% after column chromatography (SiO₂, hexane/ethyl acetate).

Reductive Amination

  • Alternative Route : Condensation of tricyclo[4.3.1.1^{3,8}]undecan-1-ylmethanol with 4-methylpiperidine using NaBH(OAc)₃ in dichloroethane.
  • Yield : 63%.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation is complete. The product is filtered and recrystallized from ethanol/ethyl acetate (1:3) to afford white crystals (95% purity by HPLC).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Nucleophilic Substitution Simple setup, scalable Moderate yield, bromide stability issues 58
Reductive Amination Avoids alkyl halides Requires strict anhydrous conditions 63

Optimization and Challenges

  • Impurity Control : Byproducts from over-alkylation are minimized using excess piperidine (1.5 eq.).
  • Solvent Selection : Acetonitrile outperforms DMF in reducing side reactions.
  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reused, reducing costs.

Industrial-Scale Considerations

  • Continuous Flow Systems : Multi-step reactions are integrated into flow reactors to enhance mixing and heat transfer.
  • Green Chemistry : Replacement of PBr₃ with HBr/AcOH for bromide synthesis reduces hazardous waste.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Cyproheptadine Hydrochloride

  • Structure : 1-Methyl-4-(tricyclo[9.4.0.0]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine hydrochloride .
  • Activity : Cyproheptadine is an antihistamine and serotonin antagonist, suggesting that aromaticity in the tricyclic system may favor interactions with amine receptors .

Pethidine Hydrochloride

  • Structure : Ethyl-1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride .
  • Key Differences : The phenyl and ester groups in pethidine introduce polarizable electron density and hydrolytic liability, whereas the tricyclo substituent in the target compound is more hydrophobic and conformationally restricted.
  • Activity : Pethidine is an opioid analgesic, highlighting how piperidine derivatives with aromatic substituents can target CNS receptors .

1-Benzyl-4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride

  • Structure: Piperidine substituted with a benzyl group and a rigid indanone moiety .
  • Key Differences: The indanone group provides planar rigidity, similar to the tricyclo system, but with oxygen atoms that enhance hydrogen bonding.
  • Activity : This compound is a potent acetylcholinesterase inhibitor, suggesting that rigid substituents on piperidine improve enzyme-binding affinity .

Paroxetine-Related Compounds

  • Structure : Piperidine derivatives with benzodioxol and fluorophenyl groups (e.g., 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride) .
  • Key Differences : Oxygen-rich substituents in paroxetine analogues increase polarity, contrasting with the hydrophobic tricyclo system.
  • Activity : These compounds exhibit serotonin reuptake inhibition, indicating that electronic effects of substituents modulate transporter interactions .

Structural and Physicochemical Properties Comparison

Compound Tricyclo Substituent Rigidity logP (Predicted) Aqueous Solubility
Target Compound Saturated tricyclo High ~3.5 Moderate (HCl salt)
Cyproheptadine Hydrochloride Aromatic tricyclo Moderate ~4.2 Low
Pethidine Hydrochloride Phenyl + ester Low ~1.8 High
1-Benzyl-4-(indanone)piperidine Hydrochloride Indanone High ~2.7 Moderate

Biological Activity

4-Methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride (CAS Number: 1217056-25-1) is a compound that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H32ClNC_{18}H_{32}ClN, with a molecular weight of 297.9 g/mol. The compound features a piperidine ring substituted with a tricyclic structure, which may influence its pharmacological properties.

PropertyValue
CAS Number1217056-25-1
Molecular FormulaC18H32ClN
Molecular Weight297.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Potential

Research into piperidine derivatives has shown that they possess a variety of biological activities, including antimicrobial, antitumor, and neuroprotective effects. The structural characteristics of this compound suggest potential interactions with various biological targets.

Antimicrobial Activity : Piperidine derivatives have been reported to exhibit antifungal activity against resistant strains such as Candida auris. For instance, studies on related piperidine compounds demonstrated their ability to disrupt fungal cell membranes and induce apoptosis in C. auris isolates, indicating a potential mechanism of action that could be applicable to our compound of interest .

Neuroprotective Effects : Compounds with similar piperidine structures have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. The unique tricyclic moiety may enhance blood-brain barrier penetration, making it a candidate for further exploration in neurological applications.

Study on Antifungal Efficacy

A study conducted on piperidine-based derivatives revealed significant antifungal activity against C. auris. The minimum inhibitory concentration (MIC) values for the most effective compounds ranged from 0.24 to 0.97 µg/mL, with corresponding minimum fungicidal concentration (MFC) values from 0.97 to 3.9 µg/mL . These findings highlight the potential for similar activities in this compound.

The mechanism by which piperidine derivatives exert their antifungal effects often involves disruption of the plasma membrane integrity and induction of apoptosis in fungal cells . This mechanism can be attributed to the structural features that allow for interaction with cellular components.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.
  • Ensure proper ventilation in fume hoods during synthesis or handling.
  • For skin/eye exposure, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
  • Follow GHS guidelines (where applicable) and refer to safety data sheets for piperidine derivatives with similar substituents .

Q. What spectroscopic methods are employed for structural characterization of tricyclo-undecane-containing piperidine derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns and stereochemistry.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine, chloride) via characteristic absorption bands.
  • Cross-reference with PubChem-derived data (e.g., InChI, SMILES strings) for structural validation .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with mobile phases optimized for polar compounds (e.g., methanol/buffer mixtures) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization.
  • Elemental Analysis : Confirm stoichiometry of the hydrochloride salt via carbon-hydrogen-nitrogen (CHN) analysis .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis design of this compound?

  • Methodological Answer :

  • Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states.
  • Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify energetically favorable intermediates .
  • Integrate machine learning models trained on similar piperidine derivatives to predict optimal solvents and catalysts .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for tricyclo-undecane-modified piperidines?

  • Methodological Answer :

  • Conduct pharmacokinetic studies to evaluate bioavailability and metabolic stability.
  • Perform metabolite profiling using LC-MS to identify active/inactive derivatives.
  • Validate target engagement via radioligand binding assays or CRISPR-Cas9 knockouts .

Q. How do steric effects of the tricyclo-undecane moiety influence nucleophilic substitution reactions on the piperidine ring?

  • Methodological Answer :

  • Use molecular docking simulations to assess steric hindrance around reactive sites.
  • Optimize reaction conditions by employing bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Compare kinetic data with less hindered analogs to quantify steric contributions .

Q. What experimental approaches elucidate metabolic pathways of tricyclo-undecane-functionalized piperidines in preclinical models?

  • Methodological Answer :

  • Radiolabeled Tracers : Synthesize 14C^{14}C-labeled derivatives for tracking metabolite distribution in rodent models.
  • Cryo-EM or X-ray Crystallography : Resolve enzyme-metabolite complexes to identify metabolic enzymes.
  • CYP450 Inhibition Assays : Screen for cytochrome P450 interactions using liver microsomes .

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